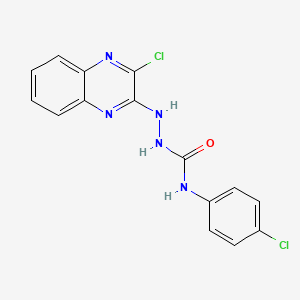
N-(4-chlorophenyl)-2-(3-chloro-2-quinoxalinyl)-1-hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural and Chemical Properties
- Research has demonstrated the structural properties of related hydrazinecarboxamide compounds, noting the planarity and dihedral angles formed between various molecular groups, as well as the presence of hydrogen bonds and π–π stacking interactions (Kant et al., 2012).
Synthesis and Characterization
- A method for synthesizing derivatives of hydrazinecarboxamide was developed, characterized by NMR and mass analyses, highlighting the versatility and potential for creating a variety of compounds (Thirupathaiah et al., 2017).
- Synthesis of novel heterocyclic compounds, including hydrazinecarboxamide derivatives, has been explored, offering insights into the complexity and potential applications of these molecules (Awad et al., 1991).
Pharmacokinetic Studies and Molecular Properties
- Studies have synthesized N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide derivatives and conducted computational pharmacokinetic studies to predict molecular properties, adhering to the Lipinski “Rule of Five” (Ahsan et al., 2016).
- The use of hydrazinecarboxamides as carbamoylating agents in the dehydrazinative Minisci reaction was established, offering insights into the functional group tolerance and potential chemical applications (He et al., 2017).
Molecular Structure Analysis
- Extensive analysis of the molecular structure of similar compounds, including hydrogen bonding and conformation studies, provides a foundational understanding of the chemical behavior and properties of hydrazinecarboxamide derivatives (Siddiqui et al., 2008).
Antimicrobial and Anticonvulsant Activity
- Synthesis and evaluation of hydrazinecarboxamide analogues for anticonvulsant activity have been conducted, demonstrating the potential therapeutic applications of these compounds (Ahsan et al., 2013).
- Research on diazepino quinoline derivatives, synthesized using hydrazine hydrate, included antimicrobial and cytogenetic studies, indicating potential applications in biomedicine (Nandhakumar et al., 2007).
Additional Research
- Further studies have explored the synthesis, crystal structure, and potential applications of related hydrazine derivatives, contributing to a broader understanding of this chemical class (various authors, 2001-2021).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O/c16-9-5-7-10(8-6-9)18-15(23)22-21-14-13(17)19-11-3-1-2-4-12(11)20-14/h1-8H,(H,20,21)(H2,18,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQREAWWYYRZHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Chlorophenyl)-8-(4-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2357495.png)
![6-Cyclopropyl-2-[[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2357496.png)
![7-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B2357498.png)
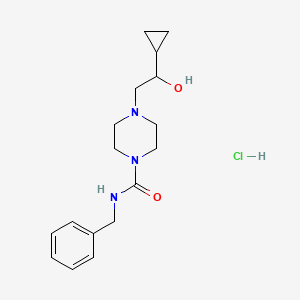

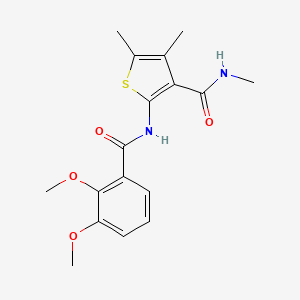
![[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B2357503.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2357504.png)

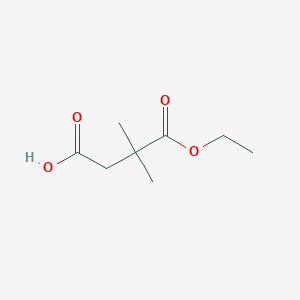
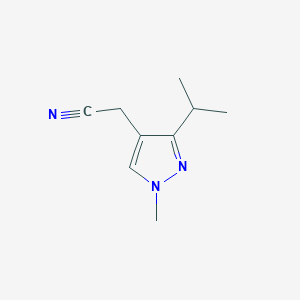
![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2357513.png)
![4-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2357516.png)